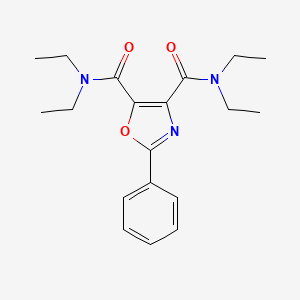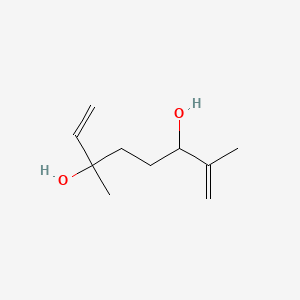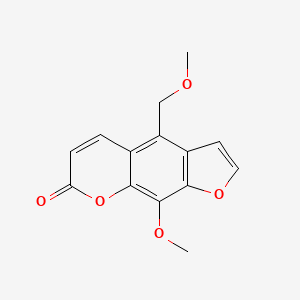
6-Phenyl-2,3-dihydro-1,4-oxathiine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-2,3-dihydro-1,4-oxathiine is a heterocyclic compound that contains both sulfur and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-2,3-dihydro-1,4-oxathiine can be achieved through several methods. One common approach involves the reaction of malononitrile, elemental sulfur, and three-membered heterocyclic compounds. This method is efficient and straightforward, providing good yields of the desired product . Another method involves the amine-catalyzed reactions of allenoates with dithioesters, which can result in the formation of 2,3-dihydro-1,4-oxathiine derivatives through formal [4+2] and [2+2] cycloadditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and the availability of starting materials. The reaction conditions are optimized to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Phenyl-2,3-dihydro-1,4-oxathiine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of sulfur and oxygen atoms in the ring, which can interact with different reagents.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced sulfur-containing compounds.
Substitution: Substitution reactions often involve nucleophiles or electrophiles that can replace hydrogen atoms or other substituents on the ring.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced sulfur compounds.
Scientific Research Applications
6-Phenyl-2,3-dihydro-1,4-oxathiine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the production of agricultural fungicides and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Phenyl-2,3-dihydro-1,4-oxathiine involves its interaction with specific molecular targets. One known target is succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle and electron transport chain. The compound binds to the quinone reduction site of the enzyme complex, preventing ubiquinone from binding and thereby inhibiting the enzyme’s activity . This inhibition disrupts cellular respiration and energy production in fungi, making it an effective fungicide.
Comparison with Similar Compounds
6-Phenyl-2,3-dihydro-1,4-oxathiine can be compared to other similar compounds, such as:
Carboxin: A systemic agricultural fungicide that also inhibits succinate dehydrogenase.
Oxycarboxin: Another fungicide with a similar mechanism of action but with additional oxygen atoms in its structure.
Uniqueness: The uniqueness of this compound lies in its specific structural features and its ability to undergo a variety of chemical reactions. Its versatility in synthesis and applications makes it a valuable compound in both research and industry.
Properties
CAS No. |
41803-45-6 |
|---|---|
Molecular Formula |
C10H10OS |
Molecular Weight |
178.25 g/mol |
IUPAC Name |
6-phenyl-2,3-dihydro-1,4-oxathiine |
InChI |
InChI=1S/C10H10OS/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h1-5,8H,6-7H2 |
InChI Key |
RPDPJZMFZRPBAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(3,4-Dichlorophenyl)-2-[4-methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-2-yl]guanidine](/img/structure/B14649836.png)

![N-Octadecyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane-15-carboxamide](/img/structure/B14649859.png)

![3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol](/img/structure/B14649883.png)







